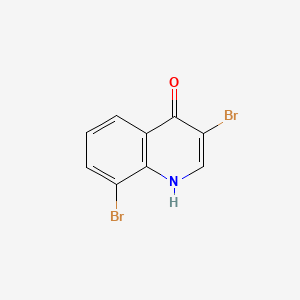

3,8-Dibromo-4-hydroxyquinoline

Description

Overview of Quinoline Core Structures in Contemporary Chemical Research

Quinoline, a heterocyclic aromatic organic compound, is characterized by a double-ring structure where a benzene ring is fused to a pyridine ring. rsc.orgjddtonline.info This fundamental scaffold, with the chemical formula C₉H₇N, is a cornerstone in both industrial and synthetic organic chemistry. rsc.orgchemrj.org The quinoline ring system is a prevalent motif in a vast array of natural products, particularly alkaloids, and serves as a versatile template for the design and synthesis of new pharmaceutical agents. rsc.orgjddtonline.info

The chemical nature of quinoline allows for both electrophilic and nucleophilic substitution reactions, offering numerous possibilities for chemical modification. rsc.orgresearchgate.net Even minor alterations to the quinoline core, such as the addition of hydroxyl or carboxyl groups, can significantly influence the molecule's properties and biological activity. researchgate.net Researchers are increasingly focused on developing environmentally friendly synthesis protocols for quinoline derivatives, utilizing methods such as metal-free and solvent-free reactions. rsc.org The broad spectrum of biological activities associated with quinoline derivatives underscores their importance in medicinal chemistry. jddtonline.info

Historical Context and Evolution of Hydroxyquinoline Chemistry

The history of hydroxyquinoline chemistry dates back to the 19th century. 8-Hydroxyquinoline, also known as oxine, was first synthesized in 1880 by Hugo Weidel and his student Albert Cobenzl. wikipedia.org They produced the compound by decarboxylating oxycinchoninic acid, which was derived from cinchonine. wikipedia.org Around the same time, Zdenko Hans Skraup developed a method to synthesize substituted quinolines from substituted phenols, leading to the identification of the structure of 8-hydroxyquinoline. wikipedia.org

Initially, the focus was on the synthesis and characterization of these compounds. By 1888, azo dyes were being produced from 8-hydroxyquinoline. wikipedia.org A significant advancement came in the 1920s with the discovery of the insoluble chelates of 8-hydroxyquinoline, highlighting its ability to form stable complexes with metal ions. wikipedia.org This property became crucial for its use in analytical chemistry for the quantitative determination of metals. wikipedia.orgsolubilityofthings.com The study of 4-hydroxyquinolines also gained traction, with a comprehensive review of their chemistry published as early as 1948. acs.org The development of various synthetic methods, such as the Skraup and Combes syntheses, further expanded the accessibility and diversity of hydroxyquinoline derivatives. chemrj.org

Significance of Polyhalogenated Hydroxyquinolines in Organic Synthesis and Beyond

Polyhalogenated hydroxyquinolines, which are hydroxyquinoline structures bearing multiple halogen substituents, are of significant interest in organic synthesis and medicinal chemistry. Halogenation of the quinoline scaffold can dramatically alter the physicochemical properties of the parent molecule, including its lipophilicity, electronic character, and biological activity. researchgate.netacgpubs.org

In organic synthesis, polyhalogenated hydroxyquinolines serve as versatile intermediates. For instance, 5,7-dibromo-8-hydroxyquinoline is a common starting material for the synthesis of other 5,7-disubstituted 8-hydroxyquinoline derivatives. scispace.com The bromine atoms can be replaced or can direct further substitutions, allowing for the creation of a diverse library of compounds. acgpubs.org

The introduction of halogens can also enhance the biological potential of hydroxyquinolines. For example, bromination of 8-hydroxyquinoline can lead to compounds with significant biological activities. acgpubs.org The resulting polyhalogenated derivatives have been investigated for a range of applications, driven by the unique properties conferred by the halogen atoms. nih.govnih.gov

Specific Research Focus on 3,8-Dibromo-4-hydroxyquinoline as a Distinct Chemical Entity

While much of the research on dibrominated hydroxyquinolines has centered on isomers like 5,7-dibromo-8-hydroxyquinoline, this compound has emerged as a distinct chemical entity with its own set of properties and potential applications. chemeo.com Its specific substitution pattern, with bromine atoms at the 3 and 8 positions and a hydroxyl group at the 4-position, differentiates it from other polyhalogenated quinolines.

Research into this compound involves its synthesis and characterization. Various synthetic routes can be envisioned for its preparation, likely involving the bromination of a 4-hydroxyquinoline precursor or the construction of the quinoline ring from appropriately substituted building blocks. The presence of two bromine atoms and a hydroxyl group makes it a candidate for further chemical modifications and for the study of its coordination chemistry with various metal ions.

The following table provides a summary of the key chemical identifiers for this compound and related compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₉H₅Br₂NO | 302.95 | Not Available |

| 3,6-Dibromo-4-hydroxyquinoline | C₉H₅Br₂NO | 302.95 | 857758-88-4 scbt.com |

| 5,7-Dibromo-8-hydroxyquinoline | C₉H₅Br₂NO | 302.95 | 521-74-4 chemeo.com |

| 4-Hydroxyquinoline | C₉H₇NO | 145.16 | 529-37-3 chemicalbook.com |

| 8-Hydroxyquinoline | C₉H₇NO | 145.16 | 148-24-3 chemicalbook.com |

Propriétés

IUPAC Name |

3,8-dibromo-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2NO/c10-6-3-1-2-5-8(6)12-4-7(11)9(5)13/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEOSMWHTWPLBPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC=C(C2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50671087 | |

| Record name | 3,8-Dibromoquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204812-01-0 | |

| Record name | 3,8-Dibromo-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204812-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,8-Dibromoquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1204812-01-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,8-dibromo-4-hydroxyquinoline and Its Analogs

Classical Quinoline Synthesis Approaches and their Adaptations

Traditional methods for forming the quinoline core, such as the Skraup and Friedländer syntheses, have been foundational in heterocyclic chemistry. scispace.comorganic-chemistry.org These methods can be adapted to produce substituted quinolines, although the synthesis of a polysubstituted derivative like 3,8-dibromo-4-hydroxyquinoline often requires carefully chosen, pre-functionalized starting materials.

Skraup and Friedländer Syntheses: Principles and Applicability for Substituted Quinolines

The Skraup synthesis is a cyclization reaction that typically involves heating an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. vedantu.com For the synthesis of a brominated hydroxyquinoline, one would theoretically start with a bromo-substituted aminophenol. However, the harsh, strongly acidic and high-temperature conditions of the Skraup reaction can lead to low yields and the formation of tarry by-products, making it less ideal for complex or sensitive substrates. scispace.com

The Friedländer synthesis offers a more direct and often milder route, involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). organic-chemistry.orgscispace.com This reaction can be catalyzed by either acid or base. scispace.com To synthesize a this compound derivative via this method, a potential starting material would be a 2-amino-3-bromobenzaldehyde or a related ketone, which would be condensed with an α-haloacetate ester. Subsequent cyclization would yield the 3-bromo-4-hydroxyquinoline ring system. A key advantage of the Friedländer synthesis is its versatility, allowing for the introduction of various substituents at the 2-, 3-, and 4-positions based on the choice of starting materials. nih.gov Modifications, such as performing the reaction under microwave irradiation, have been shown to significantly improve yields and reduce reaction times. nih.gov

Considerations for Reaction Conditions and Substrate Scope in Brominated Hydroxyquinoline Formation

The formation of brominated hydroxyquinolines via classical methods is highly dependent on reaction conditions and the nature of the substrates. In syntheses that build the quinoline ring from precursors, the placement of bromine atoms must be pre-determined on the starting aniline or benzaldehyde. For instance, the Gould-Jacobs reaction, a related classical method, involves reacting a substituted aniline with ethyl ethoxymethylenemalonate followed by thermal cyclization. To obtain an 8-bromo derivative, a 3-bromoaniline would be a necessary starting material.

The choice of solvent, temperature, and catalyst significantly impacts the regioselectivity and yield. For example, in the Friedländer synthesis, base-catalyzed conditions are common, but acid catalysts like p-toluenesulfonic acid have also been used effectively, sometimes under solvent-free conditions. organic-chemistry.org A modification to the Friedländer synthesis involves the in-situ reduction of a 2-nitrobenzaldehyde to the corresponding 2-aminobenzaldehyde using reagents like iron in acetic acid, immediately followed by condensation and cyclization. semanticscholar.org This domino reaction approach expands the substrate scope, as 2-nitrobenzaldehydes are often more readily available than their 2-amino counterparts. semanticscholar.org However, the success of these reactions can be limited by the stability of the substituted precursors under the required reaction conditions.

Regioselective Bromination Strategies for the Quinoline Scaffold

A more common and often more efficient approach to synthesizing this compound involves the direct, regioselective bromination of a pre-formed 4-hydroxyquinoline scaffold. The directing effects of the hydroxyl group and the quinoline nitrogen atom are critical in determining the position of electrophilic substitution.

Direct Halogenation Protocols: Achieving Specific Bromination Patterns on Hydroxyquinolines

The 4-hydroxyquinoline system (which exists in tautomeric equilibrium with the quinolin-4-one form) is an electron-rich aromatic ring. The hydroxyl/keto group is a powerful activating group and directs electrophilic substitution primarily to the ortho (C3) and para (C6, C8) positions of the carbocyclic ring and the C3 position of the heterocyclic ring.

Direct bromination of 4-hydroxyquinoline (quinolin-4-ol) with molecular bromine (Br₂) or N-bromosuccinimide (NBS) is a common method. nuph.edu.ua The reaction solvent plays a crucial role in the outcome. Using glacial acetic acid or chloroform often leads to bromination at the C3 position. nuph.edu.ua The hydroxyl group strongly activates the C3 position for electrophilic attack.

To achieve the desired 3,8-dibromo substitution, a stepwise approach is typically necessary. Bromination of 4-hydroxyquinoline first yields 3-bromo-4-hydroxyquinoline. Subsequent bromination must then be directed to the C8 position. The electronic properties of the existing substituents (hydroxyl and bromo groups) and the reaction conditions will dictate the regioselectivity of the second bromination. Studies on the bromination of 8-substituted quinolines have shown that the position of halogenation is highly sensitive to the nature of the substituent and the reaction medium. acgpubs.orgresearchgate.net For instance, the bromination of 8-methoxyquinoline under acidic conditions favors substitution at the C5 position, while iodination favors the C7 position. datapdf.com Achieving specific substitution at C8 on a 3-bromo-4-hydroxyquinoline substrate requires careful control of the brominating agent and conditions to overcome the directing effects of the existing groups.

Table 1: Comparison of Brominating Agents for Quinolines

| Brominating Agent | Typical Solvents | Key Characteristics | Citations |

| Molecular Bromine (Br₂) | Acetic Acid, Chloroform (CHCl₃) | Strong electrophile, requires careful handling. Can lead to over-bromination if not controlled. | nuph.edu.uaacgpubs.org |

| N-Bromosuccinimide (NBS) | Acetonitrile (CH₃CN), Chloroform (CHCl₃), Carbon Tetrachloride (CCl₄) | Milder and more selective than Br₂. Often used for allylic or benzylic bromination but also effective for electrophilic aromatic substitution, sometimes with a radical initiator. | nuph.edu.uamdpi.comrsc.org |

| Trichloroisocyanuric Acid (TCCA) / Bromide Salt | Acetonitrile (CH₃CN) | Used for in-situ generation of a brominating agent. Part of a general, metal-free method for C5-halogenation of 8-substituted quinolines. | rsc.org |

Precursor Functionalization and Subsequent Bromine Incorporation

An alternative to direct bromination involves introducing a different functional group onto the quinoline scaffold and subsequently converting it to a bromine atom. This multi-step approach can provide better control over regioselectivity.

One such strategy involves the synthesis of an aminoquinoline derivative, which can then be converted to a bromoquinoline via a Sandmeyer-type reaction. For example, one could synthesize 8-amino-4-hydroxyquinoline, protect the hydroxyl group if necessary, and then perform a diazotization followed by treatment with a copper(I) bromide salt to install the bromine at the C8 position. A separate step would be required to introduce the bromine at the C3 position, either before or after the C8 functionalization.

Another method involves a halogen exchange reaction. For example, a precursor such as 8-chloro-4-hydroxyquinoline could potentially undergo a substitution reaction to replace the chlorine with bromine, although this is often challenging on an aromatic ring unless activated by other substituents. More elaborate sequences, such as the nitration of a quinoline followed by reduction to an amine and then a Sandmeyer reaction, offer a versatile, albeit longer, path to specific bromo-substituted patterns. For example, nitration of 7-bromoquinolin-8-ol followed by reduction has been used to synthesize 5-amino-7-bromoquinolin-8-ol, demonstrating that functional group interconversions are a viable strategy for producing complex substitution patterns. mdpi.com

Modern Catalytic Approaches in Quinoline Chemistry Relevant to this compound

Recent advances in organic synthesis have introduced powerful catalytic methods for the functionalization of heterocyclic compounds, including quinolines. Transition-metal-catalyzed C-H activation and functionalization have become a primary strategy for the direct and regioselective introduction of substituents, avoiding the need for pre-functionalized substrates. researchgate.netmdpi.com

For the synthesis of this compound, a catalytic C-H bromination approach is highly relevant. While many C-H activation methods on quinoline itself are directed by the nitrogen atom (often via an N-oxide) to functionalize the C2 or C8 positions, adapting these for a 4-hydroxyquinoline substrate is an area of active research. researchgate.netmdpi.com For instance, rhodium-catalyzed C8 bromination of quinoline N-oxides using NBS as the bromine source has been reported. researchgate.netmdpi.com A similar strategy could potentially be applied to a 3-bromo-4-hydroxyquinoline N-oxide to achieve selective C8 bromination.

Palladium, copper, and iron catalysts have also been employed for the C-H halogenation of quinolines. rsc.org Metal-free halogenation methods are also emerging. For example, a general, metal-free protocol for the regioselective C5-halogenation of 8-substituted quinolines has been developed using trihaloisocyanuric acids as the halogen source. rsc.org While this specific method targets the C5 position, the underlying principles of activating specific C-H bonds through non-covalent interactions or tailored reagents could be extended to target other positions on the quinoline ring. The development of catalysts and directing groups that can selectively activate the C3 and C8 positions of a 4-hydroxyquinoline for bromination represents a promising future direction for the efficient synthesis of this compound.

Palladium-Catalyzed Cross-Coupling Reactions for Arylation and Alkynylation of Dibromoquinolines

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These methods have been extensively applied to the functionalization of heterocyclic compounds, including quinolines. The presence of two bromine atoms in this compound offers two reactive sites for such transformations, allowing for the sequential or simultaneous introduction of aryl and alkynyl groups.

The arylation of dibromoquinolines can be achieved through well-established palladium-catalyzed reactions like the Suzuki and Heck couplings. The Suzuki reaction, which couples an organoboron reagent with an organohalide, is particularly popular due to the stability and low toxicity of the boron compounds and the mild reaction conditions. nobelprize.org The Heck reaction, on the other hand, involves the coupling of an unsaturated halide with an alkene. nobelprize.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and controlling the regioselectivity of the arylation. uni-rostock.de For instance, the use of specific phosphine ligands can influence which bromine atom of the dibromoquinoline preferentially reacts. scholaris.canih.gov

Alkynylation of dibromoquinolines is most commonly accomplished via the Sonogashira reaction. This reaction couples a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. afribary.comresearchgate.net The Sonogashira coupling has been successfully used to synthesize various alkynylated quinoline derivatives, including those derived from dibromoquinoline precursors. afribary.comresearchgate.net The reaction conditions, such as the choice of solvent, base, and palladium source, can be optimized to achieve high yields of the desired mono- or bis-alkynylated products. afribary.comresearchgate.net

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Quinolines

| Reaction Type | Substrate | Reagent | Catalyst System | Product Type | Reference |

| Suzuki Coupling | Aryl Bromide | Arylboronic Acid | Pd(0) complex, Base | Aryl-substituted quinoline | nobelprize.org |

| Heck Reaction | Aryl Bromide | Alkene | Pd(0) complex, Base | Alkenyl-substituted quinoline | nobelprize.org |

| Sonogashira Coupling | 6,7-Dibromoquinoline-5,8-dione | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | Alkynyl-substituted quinoline-5,8-dione | afribary.comresearchgate.net |

| C-N Coupling | gem-dihalovinylaniline | Organoboron reagents | Pd catalyst | 2-substituted indoles | scholaris.ca |

Directed C–H Functionalization Strategies for Site-Selective Modification of 4-Hydroxyquinoline Derivatives

While classical cross-coupling reactions rely on pre-functionalized starting materials like dihalogenated quinolines, directed C–H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic scaffolds. chemrxiv.orgnih.gov This approach involves the use of a directing group to guide a transition metal catalyst to a specific C–H bond, enabling its selective cleavage and subsequent functionalization. chemrxiv.orgnih.gov

For 4-hydroxyquinoline derivatives, the hydroxyl group itself or a derivative thereof can act as a directing group. For instance, converting the 4-hydroxy group to an O-carbamoyl group can direct functionalization to the C-3 position through a Fries rearrangement. nih.govresearchgate.net Furthermore, the introduction of an N-oxide functionality has been shown to direct metal-catalyzed C-H functionalization to the C-2 and C-8 positions. chemrxiv.orgnih.gov By strategically combining these directing groups, a "programmed" approach allows for the sequential and site-selective decoration of the 4-hydroxyquinoline scaffold at multiple positions. chemrxiv.orgnih.gov

These C–H functionalization strategies offer a versatile and efficient way to build libraries of complex 4-hydroxyquinoline derivatives with diverse substitution patterns. chemrxiv.orgnih.gov The ability to introduce substituents at specific sites is crucial for structure-activity relationship studies in medicinal chemistry. researchgate.net

Table 2: Directed C–H Functionalization of 4-Hydroxyquinoline

| Directing Group | Targeted Position | Catalyst/Reagent | Functionalization Type | Reference |

| N-oxide | C-2, C-8 | Metal catalyst | Decoration | chemrxiv.orgnih.gov |

| O-carbamoyl | C-3 | - (Fries rearrangement) | Carboxamide installation | nih.govresearchgate.net |

| Carbonyl (of 4-quinolone) | C-5 | Directing group | Functionalization | nih.gov |

Mechanistic Insights into the Formation Pathways of this compound and Related Structures

The formation of this compound typically involves the electrophilic bromination of 4-hydroxyquinoline. The regioselectivity of this reaction, favoring substitution at the C-3 and C-8 positions, can be understood by considering the electronic properties of the 4-hydroxyquinoline ring system. The hydroxyl group at C-4 is a strong activating group, increasing the electron density of the ring and making it more susceptible to electrophilic attack.

The formation of related structures through different synthetic routes also provides mechanistic insights. For instance, the synthesis of quinoline-5,8-diones from 8-hydroxyquinoline involves nitrosation, reduction, bromination, and oxidation steps. afribary.comresearchgate.net Each of these steps proceeds through specific intermediates and reaction mechanisms that dictate the final structure of the product.

Understanding the mechanistic pathways of these reactions is crucial for optimizing reaction conditions, controlling product distribution, and designing new synthetic routes to novel quinoline derivatives. nih.gov Techniques such as kinetic studies, isotopic labeling, and computational modeling can be employed to elucidate the intricate details of these reaction mechanisms. frontiersin.org The general mechanism for many transition metal-catalyzed reactions, including those used to synthesize quinoline derivatives, follows a sequence of oxidative addition, transmetallation, and reductive elimination. frontiersin.org

Chemical Reactivity and Transformations of 3,8-dibromo-4-hydroxyquinoline

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline Ring

The quinoline ring system is susceptible to both electrophilic and nucleophilic substitution reactions. The positions of these substitutions are influenced by the existing substituents on the ring. In quinoline itself, electrophilic substitutions, such as nitration and sulfonation, predominantly occur on the benzene ring at positions 5 and 8. gcwgandhinagar.com Conversely, nucleophilic substitutions are favored on the electron-deficient pyridine ring, typically at positions 2 and 4. gcwgandhinagar.com The presence of bromine atoms and a hydroxyl group on the 3,8-Dibromo-4-hydroxyquinoline scaffold further directs the regioselectivity of these reactions.

Nucleophilic aromatic substitution (S_NAr) is a key reaction for modifying bromoquinoline derivatives. This reaction involves the displacement of a halide, a good leaving group, by a nucleophile on the aromatic ring. wikipedia.org The efficiency of S_NAr reactions is significantly enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgpressbooks.pub

In bromoquinolines, the bromine atom's electron-withdrawing nature can activate the ring for nucleophilic attack. semanticscholar.org For instance, the bromine at the 4-position of the quinoline ring is susceptible to substitution by various nucleophiles, often facilitated by thermal conditions or palladium catalysis. This has been demonstrated in the synthesis of 4-aminoquinoline derivatives through reactions with primary or secondary amines. The presence of other activating groups, such as a nitro group, can further increase the reactivity of bromoquinolines towards S_NAr reactions. semanticscholar.org

However, the scope of S_NAr on this compound has its limitations. The position of the bromine atoms and the electronic effects of the hydroxyl group play a crucial role. The hydroxyl group, being an electron-donating group, can deactivate the ring towards nucleophilic attack, particularly at the ortho and para positions. The interplay between the activating effect of the bromine atoms and the deactivating effect of the hydroxyl group determines the feasibility and outcome of S_NAr reactions on this specific scaffold.

The hydroxyl group at the 4-position of this compound is a key functional handle for derivatization. Its presence can influence the molecule's hydrogen bonding capacity and lipophilicity, which in turn can affect its interactions with biological targets. mdpi.com The hydroxyl group can undergo various reactions, including O-alkylation and O-acylation, to introduce new functional groups.

Given its reactivity, the hydroxyl group often requires protection during multi-step syntheses to prevent unwanted side reactions. Protecting groups are temporary modifications that mask the hydroxyl functionality and can be removed under specific conditions. Common strategies for protecting hydroxyl groups include the formation of ethers, esters, or silyl ethers. harvard.edu For instance, silyl ethers like trimethylsilyl (TMS) or triethylsilyl (TES) are widely used due to their ease of formation and selective removal using fluoride ion sources. harvard.edu Photolabile protecting groups (PPGs), which can be cleaved by light, offer a mild and efficient alternative, minimizing perturbations to the molecular scaffold. nih.gov Quinoline-based PPGs have been developed and shown to be effective in complex syntheses. nih.govresearchgate.net The choice of protecting group strategy is critical and must be compatible with the other functional groups present and the planned reaction conditions.

Nucleophilic Aromatic Substitution (S_NAr) in Bromoquinoline Derivatives: Scope and Limitations

Derivatization Strategies and Complex Scaffold Construction from this compound

The dibromoquinoline core serves as a versatile starting point for the construction of more complex molecular architectures, including polycyclic and fused-ring systems, and for the introduction of a wide array of functional groups.

The strategic functionalization of the dibromoquinoline scaffold enables the synthesis of polycyclic and fused-ring systems. These reactions often involve intramolecular cyclizations or tandem reaction sequences. For example, intramolecular reactions of quinolone-2-carboxamides, catalyzed by trifluoroacetic acid (TFA), can lead to the formation of diverse polycyclic systems, with the outcome dependent on the length of the side chain. researchgate.net Palladium-catalyzed tandem reactions, such as Sonogashira cross-coupling followed by cycloisomerization, have been employed to append five-membered rings to the quinoline scaffold. researchgate.net The construction of such fused systems is a powerful strategy in medicinal chemistry and materials science for generating novel molecular frameworks with unique properties. chemrxiv.orgacs.org

The bromine atoms on the this compound ring are prime sites for introducing a variety of functional groups through cross-coupling reactions. mdpi.comresearchgate.netbeilstein-journals.org Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are powerful tools for forming new carbon-carbon bonds. uni-rostock.denih.gov These reactions allow for the attachment of aryl, vinyl, and alkynyl groups, significantly increasing the molecular complexity and diversity of the quinoline derivatives. nih.gov

Similarly, carbon-heteroatom bond formation can be achieved through reactions like the Buchwald-Hartwig amination, which introduces nitrogen-based functionalities. nih.gov Copper-catalyzed reactions have also been utilized for the formation of carbon-heteroatom bonds with amides and other nucleophiles. google.com The ability to selectively functionalize the bromine positions allows for the systematic modification of the dibromoquinoline core, enabling the synthesis of a wide range of derivatives with tailored properties. csic.es

Synthesis of Polycyclic and Fused-Ring Systems Utilizing the Dibromoquinoline Core

Metal-Mediated Transformations and its Role as a Ligand or Precursor

The 8-hydroxyquinoline moiety is a well-known and excellent chelating ligand for a multitude of metal ions. beilstein-journals.orgresearchgate.netmdpi.com It typically coordinates to metals as a bidentate ligand through the nitrogen atom of the quinoline ring and the deprotonated oxygen of the hydroxyl group. ajchem-a.comresearchgate.net This chelating ability allows this compound to act as a ligand in the formation of metal complexes with diverse applications. The resulting metal complexes often exhibit unique electronic and photophysical properties. researchgate.netscispace.com

Furthermore, the dibromoquinoline can serve as a precursor in metal-mediated transformations. The bromine atoms can participate in various organometallic reactions, facilitating further functionalization of the quinoline core. For example, ruthenium complexes bearing 8-hydroxyquinoline derivatives as ligands have been synthesized and investigated for their catalytic activity in olefin metathesis. beilstein-journals.org The ability of this compound to both coordinate with metals and undergo metal-catalyzed transformations makes it a valuable building block in coordination chemistry and organometallic synthesis. nih.gov

Advanced Spectroscopic and Structural Characterization of 3,8-dibromo-4-hydroxyquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like 3,8-Dibromo-4-hydroxyquinoline. ipb.ptmagritek.com It provides detailed information about the chemical environment of individual atoms, allowing for the precise mapping of the molecular framework.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers the initial and most direct insight into the molecule's structure. nih.gov In the ¹H NMR spectrum, the number of signals corresponds to the number of chemically non-equivalent protons, their chemical shifts indicate the electronic environment, and the integration of these signals reveals the relative number of protons. For this compound, distinct signals are expected for the protons on the quinoline ring system.

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in assembling the molecular puzzle. emerypharma.com COSY spectra reveal proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to one another. emerypharma.com This is crucial for tracing the connectivity within the quinoline rings. HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. For more complex assignments and to establish long-range connectivities (e.g., across quaternary carbons or heteroatoms), Heteronuclear Multiple Bond Correlation (HMBC) is employed. nih.govuncw.edu

Table 1: Predicted NMR Data for this compound

| Technique | Atom | Predicted Chemical Shift (ppm) | Key Correlations |

| ¹H NMR | H2 | ~8.5-9.0 | Singlet or doublet (if coupled to H4) |

| H5 | ~7.8-8.2 | Doublet | |

| H6 | ~7.4-7.8 | Triplet or Doublet of doublets | |

| H7 | ~7.6-8.0 | Doublet | |

| ¹³C NMR | C2 | ~145-150 | |

| C3 | ~110-115 (C-Br) | ||

| C4 | ~160-165 (C-OH) | ||

| C4a | ~140-145 | ||

| C5 | ~125-130 | ||

| C6 | ~128-133 | ||

| C7 | ~130-135 | ||

| C8 | ~115-120 (C-Br) | ||

| C8a | ~148-153 | ||

| COSY | H5-H6, H6-H7 | Cross-peaks expected | Identifies adjacent protons |

| HSQC | C2-H2, C5-H5, C6-H6, C7-H7 | Cross-peaks expected | Assigns carbon signals |

| HMBC | H2 to C3, C4, C8a | Long-range correlations | Confirms connectivity |

Note: The chemical shift values are approximate and can vary based on the solvent and experimental conditions.

The precise substitution pattern of the dibromo-4-hydroxyquinoline isomers is confirmed by a detailed analysis of chemical shifts and coupling constants. magritek.comyoutube.comoxinst.com The electron-withdrawing nature of the bromine atoms and the hydroxyl group significantly influences the chemical shifts of nearby protons and carbons. For instance, the proton at the C2 position is expected to be significantly downfield due to the adjacent nitrogen atom.

Coupling constants (J-values) provide valuable information about the relative positions of protons. For example, the coupling between ortho protons (³JHH) is typically in the range of 7-9 Hz, while meta coupling (⁴JHH) is smaller (2-3 Hz), and para coupling (⁵JHH) is often close to 0 Hz. By analyzing the splitting patterns and measuring the J-values in the ¹H NMR spectrum, the substitution pattern on the benzene ring of the quinoline can be definitively established, allowing for clear differentiation between 3,8-dibromo, 5,7-dibromo, and other possible isomers. researchgate.netvulcanchem.com

Application of 1D and 2D NMR Techniques for Proton, Carbon, and Heteronuclear Assignments

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification and Molecular Vibrations

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.netnist.gov These methods are particularly useful for identifying the functional groups present in this compound.

The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C=C and C=N stretching vibrations of the quinoline ring system would appear in the 1600-1450 cm⁻¹ region. The C-Br stretching vibrations are typically observed at lower frequencies, in the 700-500 cm⁻¹ range.

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. While strong in the IR spectrum, the O-H stretch is often weak in the Raman spectrum. Conversely, the symmetric vibrations of the aromatic rings, which may be weak in the IR, can show strong signals in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H | Stretching | 3400-3200 (broad) | IR |

| C-H (aromatic) | Stretching | 3100-3000 | IR, Raman |

| C=C, C=N (aromatic) | Stretching | 1600-1450 | IR, Raman |

| C-O | Stretching | 1250-1150 | IR |

| C-Br | Stretching | 700-500 | IR, Raman |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties

UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions and photophysical properties of this compound. msu.eduscispace.com The UV-Vis absorption spectrum reveals the wavelengths of light that the molecule absorbs, which correspond to the promotion of electrons from lower to higher energy molecular orbitals. Quinoline and its derivatives typically exhibit multiple absorption bands in the UV region due to π-π* transitions within the aromatic system. mdpi.comresearchgate.net The presence of the hydroxyl and bromo substituents can cause shifts in the absorption maxima (λ_max) compared to the parent quinoline molecule.

Fluorescence spectroscopy measures the light emitted by a molecule as it returns from an excited electronic state to the ground state. nih.gov While 8-hydroxyquinoline itself is known to be fluorescent, the presence of heavy atoms like bromine can sometimes quench fluorescence through enhanced intersystem crossing. mdpi.comscispace.com However, studies on related dibromo-hydroxyquinoline compounds have shown that they can still exhibit fluorescence, with the emission wavelength and quantum yield being influenced by the substitution pattern and the solvent environment. researchgate.netrsc.org

Table 3: Photophysical Properties of Substituted Quinolines

| Property | Typical Range for Hydroxyquinolines | Influencing Factors |

| Absorption λ_max | 250-400 nm | Solvent polarity, pH, substituents |

| Emission λ_max | 450-600 nm | Solvent, temperature, presence of quenchers |

| Fluorescence Quantum Yield | Variable | Heavy atom effect, molecular rigidity |

Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. nist.gov It provides the exact molecular weight of this compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular mass with very high precision, further validating the molecular formula.

The mass spectrum also reveals the isotopic pattern characteristic of bromine-containing compounds. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. Therefore, a molecule with two bromine atoms will exhibit a distinctive pattern of three peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.

Furthermore, by analyzing the fragmentation pattern in the mass spectrum, it is possible to deduce the structure of the molecule. The fragmentation pathways can provide information about the stability of different parts of the molecule and the nature of the substituent groups.

Table 4: Expected Mass Spectrometry Data for this compound (C₉H₅Br₂NO)

| Ion | m/z (most abundant isotopes) | Expected Intensity Ratio | Significance |

| [M]⁺ | 301 | 1 | Molecular ion with 2 x ⁷⁹Br |

| [M+2]⁺ | 303 | 2 | Molecular ion with ⁷⁹Br and ⁸¹Br |

| [M+4]⁺ | 305 | 1 | Molecular ion with 2 x ⁸¹Br |

X-ray Diffraction Analysis for Definitive Solid-State Molecular Architecture and Crystal Packing

While spectroscopic techniques provide invaluable information about molecular connectivity and electronic properties, X-ray diffraction analysis of a single crystal offers the most definitive picture of the molecule's three-dimensional structure in the solid state. mdpi.commdpi.com This technique determines the precise bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the molecular geometry.

X-ray diffraction also reveals how the molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. iucr.org This includes the identification of intermolecular interactions such as hydrogen bonding (e.g., involving the hydroxyl group) and halogen bonding (involving the bromine atoms), which govern the supramolecular architecture. For a related compound, 6,8-dibromo-2-(4-fluorophenyl)-2,3-dihydroquinolin-4(1H)-one, X-ray analysis showed a half-chair conformation for the six-membered ring. mdpi.com Such detailed structural information is crucial for understanding the physical properties of the solid material and for computational modeling studies.

Electrochemical Characterization: Cyclic Voltammetry and Impedance Spectroscopy for Redox Behavior

No published research data is currently available for the electrochemical characterization of this compound.

Computational and Theoretical Investigations of 3,8-dibromo-4-hydroxyquinoline

Density Functional Theory (DFT) Studies on Electronic Structure and Ground State Geometry

Density Functional Theory (DFT) has emerged as a primary method for investigating the electronic structure and optimizing the molecular geometry of quinoline derivatives. cellmolbiol.org Calculations, often using the B3LYP functional combined with basis sets like 6-31G* or 6-311++G(d,p), have been employed to determine the optimized bond lengths, bond angles, and dihedral angles of halogenated hydroxyquinolines in their ground state. cellmolbiol.orgresearchgate.net These studies have shown that the optimized geometric parameters are generally in good agreement with experimental data obtained from X-ray crystallography, confirming the accuracy of the computational models. cellmolbiol.orgdergipark.org.tr For substituted quinolines, the planarity of the quinoline ring system is a key structural feature, and DFT calculations help to quantify any distortions caused by bulky substituents. researchgate.net

The inclusion of halogen atoms, such as bromine at the 3 and 8 positions, significantly influences the charge distribution within the molecule, which in turn affects its structural and electronic properties. researchgate.net DFT calculations have been successfully used to analyze these effects in various substituted 8-hydroxyquinolines. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule, as well as its chemical reactivity. ijarset.comstuba.sk The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. orientjchem.orgnih.gov

For quinoline derivatives, DFT calculations have been used to determine the energies of the HOMO and LUMO and the corresponding energy gap. researchgate.net A smaller HOMO-LUMO gap is generally associated with higher chemical reactivity and lower kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO. ijarset.comorientjchem.org In substituted quinolin-4-ones, the HOMO-LUMO energy gaps have been calculated to be in the range of 3.63 eV to 3.88 eV. researchgate.net These values indicate a greater chemical reactivity compared to other molecules with larger energy gaps. researchgate.net The distribution of the HOMO and LUMO orbitals across the molecular structure reveals the regions that are likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions. most.gov.bd

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Quinolin-4-one Derivative 1 | - | - | 3.63 |

| Quinolin-4-one Derivative 2 | - | - | 3.88 |

| Ibuprofen (for comparison) | - | - | 6.03 |

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. orientjchem.orgnih.gov These descriptors include:

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. orientjchem.org

Chemical Softness (S): The reciprocal of hardness; soft molecules have a small HOMO-LUMO gap and are more reactive. orientjchem.org

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These parameters are calculated using the energies of the HOMO and LUMO. ijarset.comnih.gov For instance, chemical hardness is directly related to the HOMO-LUMO gap. nih.gov Studies on substituted quinolin-4-ones have shown that they possess lower chemical hardness (1.81 eV to 1.94 eV) and higher electrophilicity index values (3.20 eV to 3.88 eV) compared to other compounds like ibuprofen, indicating their greater reactivity. researchgate.net A higher electrophilicity index suggests a stronger capability to act as an electrophile. ijarset.com

| Compound | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |

|---|---|---|

| Quinolin-4-one Derivative 1 | 1.81 | 3.20 |

| Quinolin-4-one Derivative 2 | 1.94 | 3.88 |

| Ibuprofen (for comparison) | 3.02 | 2.64 |

Note: The table presents data for representative quinolin-4-one derivatives to illustrate the typical range of these values. researchgate.net

HOMO-LUMO Orbital Analysis and Energy Gap Determination

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict the sites of electrophilic and nucleophilic attack. most.gov.bduni-muenchen.de The MEP map illustrates the electrostatic potential on the electron density surface of the molecule, with different colors representing different potential values. acs.orgwolfram.com Typically, red regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue regions represent positive potential and are prone to nucleophilic attack. acs.org Green areas denote regions of neutral potential.

For quinoline derivatives, MEP analysis helps to identify the reactive sites. ijarset.com In 8-hydroxyquinoline and its derivatives, the nitrogen atom and the oxygen atom of the hydroxyl group are often identified as regions of negative potential, making them likely sites for interaction with electrophiles or for metal coordination. researchgate.netuni-muenchen.de The hydrogen atoms, particularly the one on the hydroxyl group, typically show a positive potential. ijarset.com This information is crucial for understanding intermolecular interactions, including hydrogen bonding.

Vibrational Frequency Calculations and Correlation with Experimental Spectroscopic Data

Computational methods are widely used to calculate the vibrational frequencies of molecules, which can then be correlated with experimental data from Fourier Transform Infrared (FTIR) and Raman spectroscopy. dergipark.org.trnih.gov DFT calculations, particularly with the B3LYP functional, have proven to be highly effective in predicting the vibrational spectra of quinoline derivatives. researchgate.netresearchgate.net

For compounds like 7-bromo-5-chloro-8-hydroxyquinoline, theoretical vibrational frequencies calculated using DFT (B3LYP/6-31G) and Hartree-Fock (HF/6-31G ) methods show good agreement with the experimental FTIR and FT-Raman spectra. nih.gov The calculated frequencies are often scaled by a factor to improve the correlation with experimental values. dergipark.org.tr This combined experimental and theoretical approach allows for a more accurate and complete assignment of the fundamental vibrational modes of the molecule. nih.govacs.org Such studies have been performed on various substituted 8-hydroxyquinolines, providing detailed insights into their vibrational properties. researchgate.netacs.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the dynamic behavior of molecules over time. nih.govlongdom.org By simulating the motions of atoms and molecules, MD can provide insights into conformational changes, protein-ligand interactions, and intermolecular forces such as hydrogen bonding. nih.govresearchgate.net

While specific MD simulation studies focused solely on 3,8-dibromo-4-hydroxyquinoline were not found, the methodology is broadly applied to understand the behavior of small molecules in biological systems. nih.govbiorxiv.org For quinoline derivatives that act as ligands, MD simulations can elucidate how they bind to proteins and the stability of the resulting complex. researchgate.net These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for biological activity. biorxiv.org The flexibility of both the ligand and the protein can be accounted for, providing a more realistic model of the binding process. researchgate.net

Solvent Effects on Electronic Transitions and Spectroscopic Signatures

The solvent environment can significantly influence the electronic transitions and spectroscopic properties of a molecule. polyu.edu.hk Computational methods, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the electronic absorption spectra. mdpi.com

For 8-hydroxyquinoline derivatives, the solvent can play a crucial role in their excited-state dynamics, including processes like excited-state proton transfer. polyu.edu.hk Studies on 5,7-dibromo-8-hydroxyquinoline have investigated its electronic absorption and emission spectra in various solvents. researchgate.netrsc.orgresearchgate.net Theoretical calculations using time-dependent DFT (TD-DFT) can predict the absorption spectra in different solvent environments, helping to understand the nature of the electronic transitions (e.g., π-π* or n-π*). mdpi.comresearchgate.net The polarity of the solvent can affect the energies of the ground and excited states differently, leading to shifts in the absorption and emission wavelengths.

Advanced Applications of 3,8-dibromo-4-hydroxyquinoline in Chemical Sciences

Role as a Versatile Synthetic Building Block in Organic Chemistry

The molecular architecture of 3,8-Dibromo-4-hydroxyquinoline, featuring two bromine atoms at distinct positions on the carbocyclic and pyridinone rings, alongside a hydroxyl group, makes it a highly adaptable synthetic intermediate. The bromine atoms serve as valuable handles for a variety of cross-coupling reactions, while the hydroxyquinoline core provides the foundational heterocyclic structure. This combination allows for the strategic construction of more complex molecular frameworks.

Precursor in Heterocyclic and Polyaromatic Compound Synthesis

The presence of carbon-bromine bonds on the quinoline frame is particularly advantageous for modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions. Although direct studies on the 3,8-dibromo isomer are not extensively detailed, the reactivity of similar dihaloquinoline systems provides a strong precedent. For instance, related compounds like 6,8-dibromo-4-chloroquinoline-3-carbaldehyde have been successfully employed as synthons in Suzuki-Miyaura cross-coupling reactions to generate complex polyarylquinolines. uni-rostock.de This type of reaction, which forms new carbon-carbon bonds, is fundamental to the synthesis of a wide range of polyaromatic hydrocarbons (PAHs) and complex heterocyclic systems. uni-rostock.deresearchgate.net

The general strategy involves the reaction of the dibromo-quinoline with various arylboronic acids, allowing for the sequential and selective replacement of the bromine atoms with new aryl groups. This modular approach enables the construction of a diverse library of compounds with tailored electronic and photophysical properties. The synthesis of novel phthalonitriles from 8-hydroxyquinoline, which are then brominated, further illustrates the utility of this scaffold in creating precursors for more complex structures. acgpubs.org

Intermediate in the Construction of Complex Natural Product Analogs

Quinoline and its derivatives are core components of many naturally occurring alkaloids and bioactive molecules. While specific research detailing the use of this compound as an intermediate in the synthesis of natural product analogs is limited in publicly available literature, its structural motifs are highly relevant. Synthetic chemists often utilize halogenated heterocyclic compounds as key intermediates to build molecules that mimic the structure and function of natural products. For example, researchers have used various dibromoalkanes to link 8-hydroxyquinoline with other moieties, such as coumarin, to create complex hybrid molecules. mdpi.com This approach highlights the potential of using brominated quinolines like the 3,8-dibromo isomer as a foundational piece in the assembly of sophisticated molecular architectures designed to replicate or enhance the properties of natural compounds.

Metal Ion Chelation and Coordination Chemistry

One of the most well-documented properties of hydroxyquinolines is their ability to act as potent chelating agents for a wide variety of metal ions. nih.gov The 4-hydroxyquinoline structure, similar to the more commonly cited 8-hydroxyquinoline, possesses nitrogen and oxygen atoms positioned to form stable, coordinate bonds with a central metal ion. The addition of bromine atoms to the quinoline ring significantly modulates the electronic properties and lipophilicity of the molecule, which in turn influences the stability, selectivity, and solubility of the resulting metal complexes. mdpi.comnih.gov

Formation of Stable Chelate Complexes with Diverse Metal Ions

Hydroxyquinolines are renowned for their capacity to form stable chelate complexes with a multitude of metal ions. The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group act as a bidentate ligand, binding to a metal ion to form a stable five-membered ring. This chelating ability is a hallmark of the hydroxyquinoline family, including the 3,8-dibromo derivative. mdpi.comresearchgate.net

Research on various substituted hydroxyquinolines has demonstrated complex formation with a wide range of metal ions. mdpi.comscispace.com The specific ions that can be chelated are diverse, as shown in the table below, which is compiled from studies on the general hydroxyquinoline scaffold and its halogenated derivatives.

| Metal Ion | Valency | References |

| Aluminum | Al³⁺ | mdpi.comscispace.com |

| Copper | Cu²⁺ | mdpi.comscispace.com |

| Iron | Fe³⁺ | mdpi.com |

| Zinc | Zn²⁺ | mdpi.comscispace.com |

| Magnesium | Mg²⁺ | mdpi.com |

| Nickel | Ni²⁺ | mdpi.com |

| Cobalt | Co²⁺ | science.gov |

| Cadmium | Cd²⁺ | mdpi.com |

| Lead | Pb²⁺ | science.gov |

The stability and properties of these complexes can be fine-tuned by the substituents on the quinoline ring. Dihalo-substituted derivatives, for instance, often exhibit altered binding affinities and selectivities compared to the parent compound. scispace.com

Applications in Analytical Chemistry: Separation and Detection Methodologies

The strong metal-chelating properties of hydroxyquinoline derivatives have been harnessed for various applications in analytical chemistry. The formation of colored or fluorescent complexes upon binding with specific metal ions allows for their quantitative and qualitative detection. scispace.comresearchgate.net Furthermore, the ability to form insoluble precipitates with metal ions has historically been used for gravimetric analysis and separation. scispace.comrroij.com

Modern analytical techniques leverage these properties for more sophisticated applications. For example, 8-hydroxyquinoline can be used as a complexing agent in cloud point extraction procedures to preconcentrate trace metal ions from water samples before analysis by spectrometry. science.gov Similarly, when these ligands are immobilized on solid supports, they can be used in chelation ion chromatography for the selective separation of metal ions from complex matrices. researchgate.net The principles underlying these methods are directly applicable to this compound, where the dibromo substitutions could offer enhanced selectivity for certain metal ions.

Development of Chemosensors and Fluorescent Probes for Metal Ions

A significant area of modern chemical research is the development of chemosensors, which are molecules designed to signal the presence of a specific analyte, such as a metal ion, through a measurable change, often in color or fluorescence. scispace.com Hydroxyquinoline derivatives are excellent candidates for building such sensors. rroij.comresearchgate.net

The underlying principle is that the free ligand is often weakly fluorescent, but upon chelation with a metal ion, its fluorescence intensity can be dramatically enhanced. scispace.com This "turn-on" response is typically due to the increased structural rigidity of the molecule upon complex formation, which minimizes non-radiative decay pathways. scispace.com

Researchers design fluorescent probes for various purposes, from environmental monitoring to biological imaging. mdpi.comnih.gov By modifying the quinoline scaffold with different functional groups, the selectivity and sensitivity of the probe can be tailored for specific metal ions like Al³⁺ and Zn²⁺. scispace.comrroij.com Although a probe based specifically on this compound is not highlighted in the search results, the extensive work on other hydroxyquinolines provides a clear blueprint for its potential use in this field. researchgate.netacs.org

Optoelectronic Materials Science: Applications in Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives are cornerstone materials in the field of Organic Light-Emitting Diodes (OLEDs), most famously exemplified by tris(8-hydroxyquinolinato)aluminium (Alq3). rsc.orgmdpi.com These compounds often serve as emissive or electron-transporting layers within the device architecture. rroij.comnih.gov While much research has focused on 8-hydroxyquinoline (8-HQ) metal complexes, the 4-hydroxyquinoline scaffold, which exists in tautomeric equilibrium with the 4-quinolone form, also presents a platform for developing novel luminescent materials. dntb.gov.uaresearchgate.net

Direct experimental data on the application of this compound in OLEDs is not extensively documented in peer-reviewed literature. However, the principles of molecular engineering for OLED materials allow for a theoretical consideration of its potential. The fluorescence properties of quinoline-based materials can be precisely tuned through the strategic placement of substituents, making them valuable for creating emitters across the visible spectrum. rroij.comscispace.com

Engineering of Luminescence Properties via Substituent Effects on the Quinoline Core

The luminescence of an organic molecule is intrinsically linked to its electronic structure, specifically the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the quinoline core systematically modifies these energy levels, thereby altering the emission wavelength, quantum yield, and stability of the resulting fluorophore. rroij.comsemanticscholar.org

For this compound, the substituents would exert distinct electronic effects:

4-Hydroxy Group (-OH): This group acts as an electron-donating group through resonance, which would typically raise the HOMO energy level. This effect often leads to a bathochromic (red) shift in both absorption and emission spectra. mdpi.com

3-Bromo and 8-Bromo Groups (-Br): Halogens are electron-withdrawing through induction but can be weakly donating through resonance. Their net effect is typically electron-withdrawing, which serves to lower both the HOMO and LUMO energy levels. vulcanchem.com The presence of two bromine atoms would significantly modulate the electron density of the entire π-system. researchgate.net

The interplay of these groups on the 4-hydroxyquinoline scaffold is predicted to create a "push-pull" type system, which can enhance intramolecular charge transfer (ICT) character, a desirable trait for tuning emission properties. The position of the substituents is critical; the bromine at the 3-position is adjacent to the hydroxyl group, while the bromine at the 8-position is on the fused benzene ring, influencing the electronic distribution differently. This specific substitution pattern is expected to result in unique photophysical properties compared to other di-brominated isomers, such as the more commonly studied 5,7-dibromo-8-hydroxyquinoline. scispace.com

Table 1: Predicted Influence of Substituents on the Photophysical Properties of the 4-Hydroxyquinoline Core

| Substituent/Position | Type | Predicted Effect on HOMO/LUMO | Predicted Impact on Emission |

| 4-Hydroxy | Electron-Donating (Resonance) | Raises HOMO Energy | Bathochromic (Red) Shift |

| 3-Bromo | Electron-Withdrawing (Inductive) | Lowers HOMO & LUMO Energy | Modulation of emission wavelength; potential for heavy-atom effect to enhance phosphorescence |

| 8-Bromo | Electron-Withdrawing (Inductive) | Lowers HOMO & LUMO Energy | Further modulation of electronic structure; potential for heavy-atom effect |

This table is based on established principles of physical organic chemistry and may not represent final experimental outcomes.

Corrosion Inhibition Studies Through Electrochemical Methods

Quinoline and its derivatives are recognized as highly effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. bohrium.combohrium.comresearchgate.net Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the anodic (metal dissolution) and cathodic (hydrogen evolution) electrochemical reactions responsible for corrosion. researchgate.netias.ac.in This adsorption is facilitated by the presence of heteroatoms (like nitrogen and oxygen) with lone pairs of electrons and the π-electrons of the aromatic rings. acs.org

Electrochemical techniques such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) are standard methods for evaluating the performance of these inhibitors. researchgate.netcolab.ws PDP studies can determine whether an inhibitor acts on the anodic, cathodic, or both reactions (mixed-type), while EIS provides information on the charge transfer resistance, which correlates with the inhibitor's ability to block the corrosion process. ias.ac.intandfonline.com For many quinoline derivatives, the inhibition efficiency increases with concentration and the adsorption process can often be described by the Langmuir adsorption isotherm. colab.wsrsc.org

Adsorption Mechanisms and Surface Interactions in Protective Coatings

The protective action of a quinoline-based inhibitor like this compound relies on its adsorption mechanism at the metal-electrolyte interface. The adsorption can occur through two primary modes: physisorption, involving electrostatic interactions between the charged metal surface and the inhibitor molecule, and chemisorption, which involves charge sharing or transfer from the inhibitor to the metal surface to form a coordinate-type bond. researchgate.net

For this compound, several structural features would contribute to a strong adsorption and the formation of a protective film:

Quinoline Nitrogen: The nitrogen atom in the heterocyclic ring possesses a lone pair of electrons that can coordinate with vacant d-orbitals of metal atoms (e.g., iron).

4-Hydroxy Oxygen: The oxygen atom of the hydroxyl group provides another site with lone-pair electrons for coordination with the metal surface.

Aromatic π-System: The delocalized π-electrons of the quinoline ring system can interact with the metal surface, further strengthening the adsorption.

The combination of these features suggests that this compound would likely adsorb via a chemisorption mechanism, forming a stable, hydrophobic protective layer on the metal surface. researchgate.net This layer acts as a physical barrier, isolating the metal from the corrosive medium.

In Vitro Chemical Biology Probes and Mechanistic Investigations

Hydroxyquinoline derivatives are well-known for their potent biological activities, which are often linked to their ability to chelate metal ions essential for cellular processes. rroij.comscispace.com This chelating ability makes them valuable as chemical probes to investigate biological systems and as lead compounds for therapeutic development. nih.gov

While specific studies on this compound as a biological probe are scarce, research on a closely related isomer provides significant insight into the potential mechanisms of di-brominated hydroxyquinolines. A study identified a dibromo-8-hydroxyquinoline compound, referred to as "4b", with powerful antifungal and antivirulence properties. nih.govacs.org The investigation revealed that the compound's mechanism of action involves the disruption of metal ion homeostasis, a novel and promising target for antifungal agents. nih.govacs.org

Probing Biological Target Interactions in Cell-Free or Cellular Models

The use of chemical probes in cell-based assays is crucial for elucidating mechanisms of action and identifying molecular targets. In the study of the analogous dibromo-8-hydroxyquinoline "4b", researchers used a chemogenomic profiling approach with a library of yeast deletion strains. nih.gov They found that strains with deletions of genes related to metal ion homeostasis (cox17Δ, ssa1Δ, and aft2Δ) were hypersensitive to the compound. nih.govacs.org

This finding strongly suggested that the compound targets cellular pathways involving copper and iron. Further experiments confirmed this hypothesis, as supplementing the growth media with excess copper or iron ions could reverse the compound's inhibitory effects. nih.govacs.org This demonstrates how a substituted quinoline can serve as a probe to explore and validate specific biological pathways. Given the structural similarities, it is plausible that this compound could also function by disrupting metal ion balance, although its specific chelating geometry and potency would differ due to the 4-hydroxy substitution pattern.

Research into Antifungal and Insecticidal Activities as Chemical Agents

The quinoline scaffold is a "privileged structure" in medicinal chemistry and agrochemistry, forming the basis for numerous antifungal and insecticidal agents. rroij.commdpi.comecorfan.org Halogenation is a common strategy to enhance the potency and lipophilicity of these agents, which can improve their ability to penetrate microbial cell membranes. vulcanchem.com

The dibromo-8-hydroxyquinoline compound "4b" exhibited potent, broad-spectrum antifungal activity against clinically relevant pathogens, including species of Candida, Cryptococcus, and Aspergillus, with minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL. nih.govacs.org Notably, the compound was also effective at sub-inhibitory concentrations at preventing the formation of biofilms and hyphae, key virulence factors for Candida albicans. nih.gov

Table 2: In Vitro Antifungal and Antivirulence Activity of a Dibromo-8-hydroxyquinoline Analog ("4b")

| Fungal Species | Activity Type | Concentration | Finding | Reference |

| Candida albicans | Growth Inhibition (MIC) | 0.5 - 1.0 µg/mL | Potent inhibition of clinical isolates. | nih.gov |

| Aspergillus spp. | Growth Inhibition (MIC) | 0.5 - 2.0 µg/mL | Potent inhibition of pathogenic molds. | nih.gov |

| Cryptococcus spp. | Growth Inhibition (MIC) | 1.0 - 2.0 µg/mL | Potent inhibition of pathogenic yeast. | nih.gov |

| C. albicans | Hyphae Formation | 0.125 µg/mL | Significant inhibition of a key virulence factor. | nih.govacs.org |

| C. albicans | Biofilm Metabolic Activity | 4.0 µg/mL | Over 50% reduction in mature biofilm activity. | nih.govacs.org |

In the realm of insecticides, various quinoline derivatives have been developed and commercialized. rsc.orgresearchgate.netjst.go.jp The mechanism of action can vary widely, but the core structure provides a robust starting point for structure-activity relationship (SAR) studies to optimize activity against specific insect pests. jst.go.jp The lipophilicity and electronic properties conferred by the dibromo and hydroxy substitutions on the this compound framework make it a candidate for investigation in agrochemical screening programs.

Structure-activity Relationship Sar Studies of 3,8-dibromo-4-hydroxyquinoline Analogs Chemical/materials Focus

Influence of Bromine Substituents on Electronic Properties, Reactivity, and Conformation

The presence and position of bromine atoms on the quinoline ring profoundly impact the molecule's characteristics. In 3,8-dibromo-4-hydroxyquinoline, the two bromine atoms exert significant electronic and steric effects.

Reactivity: The C-Br bond is a key functional handle for synthetic chemists. Brominated quinolines are valuable precursors for a wide range of chemical transformations. They are particularly useful in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura reactions, which allow for the formation of new carbon-carbon bonds to create more complex aryl-substituted quinoline derivatives. rroij.com The reactivity of the bromine atoms can differ based on their position on the quinoline ring, enabling selective and consecutive substitutions to produce polysubstituted analogs. researchgate.net For instance, activating the quinoline ring by introducing a nitro group adjacent to a bromine atom significantly facilitates the substitution of that bromine with nucleophiles like morpholine or piperazine. researchgate.net

Table 1: Influence of Bromine and Other Substituents on Quinoline Properties

| Substituent/Modification | Effect on Electronic Properties | Impact on Reactivity | Primary Application Focus | Reference |

|---|---|---|---|---|

| Bromine (e.g., at C3, C8) | Strong electron-withdrawing (-I effect), deactivates ring to electrophilic attack. | Serves as a good leaving group for nucleophilic substitution and a handle for Pd-catalyzed cross-coupling reactions. | Synthetic intermediate for complex molecules. | researchgate.netresearchgate.net |

| Nitro (e.g., at C5) | Very strong electron-withdrawing group. | Activates adjacent bromine atoms for SNAr reactions. | Facilitating synthesis of aminoquinolines. | researchgate.net |

| Hydroxyl (at C4) | Electron-donating; enables keto-enol tautomerism. | Increases nucleophilicity; participates in H-bonding and chelation. | Metal ion sensing, catalysis. | rsc.orgscispace.com |

| Methoxy (e.g., at C8) | Electron-donating group. | Directs electrophilic substitution, can be demethylated to a hydroxyl group. | Precursor for hydroxyquinolines. | researchgate.net |

Impact of the Hydroxyl Group on Tautomerism, Hydrogen Bonding, and Chelation Affinity

The hydroxyl group at the C4-position is a defining feature of 4-hydroxyquinoline analogs, imparting several crucial chemical behaviors.

Tautomerism: 4-Hydroxyquinoline exists in a tautomeric equilibrium with its keto form, 4-quinolone. researchgate.netresearchgate.net Computational and experimental studies, including infrared (IR) and NMR spectroscopy, consistently show that the keto form is generally favored, particularly in the solid state and in polar solvents like water and DMSO. researchgate.netresearchgate.net The equilibrium can be influenced by other substituents on the ring. For instance, a hydrogen-bond accepting group at the C3 position can stabilize the enol (4-hydroxyquinoline) form through the formation of a stable six-membered intramolecular hydrogen bond. rsc.orgrsc.org Conversely, a hydrogen-bond acceptor at the C2 or C8 position tends to shift the equilibrium in favor of the keto form. rsc.orgscilit.com This tautomerism is critical as the two forms have different aromaticity and reactivity profiles; calculations show that in the hydroxyquinoline form both rings are aromatic, whereas in the quinolone form the nitrogen-containing ring is essentially non-aromatic. researchgate.net

Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor, while the quinoline nitrogen at position 1 is a hydrogen bond acceptor. goums.ac.ir This dual capability allows these molecules to form extensive intermolecular hydrogen-bonded networks in the solid state and to interact strongly with polar solvents. goums.ac.ir The ability to form hydrogen bonds is also a key factor in the molecular recognition processes that underpin applications like chemosensing and interactions with biomolecular targets. researchgate.net

Chelation Affinity: While 8-hydroxyquinoline is the most famous chelating agent among its isomers, the 4-hydroxyquinoline scaffold can also participate in metal ion coordination. nih.govdovepress.com The chelation mechanism in 8-hydroxyquinoline involves the formation of a stable five-membered ring with a metal ion, coordinated by both the hydroxyl oxygen and the quinoline nitrogen. scispace.com This chelation often leads to a significant enhancement of fluorescence, a phenomenon known as chelation-enhanced fluorescence (CHEF), which is due to the increased rigidity of the molecule upon metal binding. scispace.comnih.gov In 4-hydroxyquinoline analogs, metal chelation can trigger tautomeric switching, where coordination to the oxygen induces a shift from the enol to the keto form, a process that can be harnessed for fluorometric sensing of specific metal ions like Zn²⁺. researchgate.net For this compound, the presence of the 8-bromo substituent would likely hinder the formation of the classic bidentate chelate seen with 8-hydroxyquinoline, but the 4-hydroxy/1-nitrogen system retains potential for metal interactions.

Positional Effects of Substituents on Spectroscopic Signatures and Material Performance

The specific placement of substituents on the quinoline framework has a direct and predictable effect on its spectroscopic properties, which in turn correlates with its performance in materials applications.

Spectroscopic Signatures: The electronic environment of each atom in the quinoline ring is altered by substituents, and these changes are readily observed in NMR and UV-Vis spectroscopy.

NMR Spectroscopy: In ¹H NMR spectra, electron-withdrawing groups like bromine cause a downfield shift (to higher ppm values) for adjacent protons due to a deshielding effect. researchgate.net Conversely, electron-donating groups cause an upfield shift. The concentration-dependent chemical shifts observed in ¹H NMR studies of quinoline derivatives are often attributed to intermolecular π-π stacking interactions. uncw.edu In ¹³C NMR, the carbon atom directly attached to a substituent shows a significant shift, and the effect is propagated throughout the ring. The tautomeric equilibrium of 4-hydroxyquinolines is also distinguishable by NMR; the enol's hydroxyl proton (-OH) typically appears further downfield (~11 ppm) than the keto's amide proton (-NH) (~9 ppm), and the keto's C4 carbon is shifted further downfield than that of the enol's C4. rsc.org